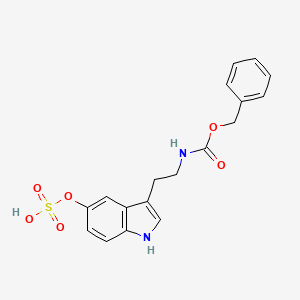
O-Sulfate de N-Benzyloxycarbonyl-sérotonine
Vue d'ensemble
Description
N-Benzyloxycarbonyl Serotonin O-Sulfate is a protected derivative of serotonin, a well-known neurotransmitter.
Applications De Recherche Scientifique
N-Benzyloxycarbonyl Serotonin O-Sulfate has several scientific research applications, including:
Chemistry: Used as a protected intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological molecules and potential effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of serotonin pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
N-Benzyloxycarbonyl Serotonin O-Sulfate is a derivative of serotonin . The primary target of this compound is the serotonin 5-HT 2A receptor , which plays a key role in the regulation of cortical function and cognition . This receptor is one of the most extensively studied of the 14 known types of serotonin receptors .
Mode of Action
It is known that serotonin derivatives can interact with their targets, such as the 5-ht 2a receptor, and induce changes in the receptor’s activity . This interaction can lead to a variety of physiological effects, depending on the specific serotonin derivative and the context of its release .
Biochemical Pathways
The biochemical pathways affected by N-Benzyloxycarbonyl Serotonin O-Sulfate are likely related to those of serotonin. Serotonin is involved in a wide range of physiological tasks in the nervous system, including advanced level functions such as learning and memory . The metabolism of serotonin, and by extension its derivatives, has yet to be completely elucidated .
Pharmacokinetics
The compound’s molecular weight (39041 g/mol) and formula (C18H18N2O6S) have been determined .
Action Environment
The action of N-Benzyloxycarbonyl Serotonin O-Sulfate, like that of other serotonin derivatives, can be influenced by various environmental factors. For instance, the type of neuronal tissue subjected to neurotransmitter incubation can affect the pathway of serotonin inactivation, with assorted serotonin products observed in distinct locations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl Serotonin O-Sulfate typically involves the protection of the serotonin molecule. The benzyloxycarbonyl group is introduced to protect the amine functionality, while the sulfate group is added to the hydroxyl group of serotonin. The reaction conditions often require specific reagents and catalysts to ensure the successful addition of these protective groups .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyloxycarbonyl Serotonin O-Sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can remove the protective groups, reverting the compound back to serotonin.
Substitution: The benzyloxycarbonyl and sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction typically results in the removal of protective groups, yielding serotonin .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl Serotonin: Similar in structure but lacks the sulfate group.
Serotonin O-Sulfate: Lacks the benzyloxycarbonyl group but contains the sulfate group.
N-Benzyloxycarbonyl Dopamine O-Sulfate: Similar protective groups but based on dopamine instead of serotonin.
Uniqueness
N-Benzyloxycarbonyl Serotonin O-Sulfate is unique due to the presence of both the benzyloxycarbonyl and sulfate groups. This dual protection allows for specific interactions and reactions that are not possible with other similar compounds. Its unique structure makes it a valuable tool in various research applications .
Propriétés
IUPAC Name |
benzyl N-[2-(5-sulfooxy-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-18(25-12-13-4-2-1-3-5-13)19-9-8-14-11-20-17-7-6-15(10-16(14)17)26-27(22,23)24/h1-7,10-11,20H,8-9,12H2,(H,19,21)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESFHYWARXPWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CNC3=C2C=C(C=C3)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747129 | |
| Record name | Benzyl {2-[5-(sulfooxy)-1H-indol-3-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85376-01-8 | |
| Record name | Benzyl {2-[5-(sulfooxy)-1H-indol-3-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


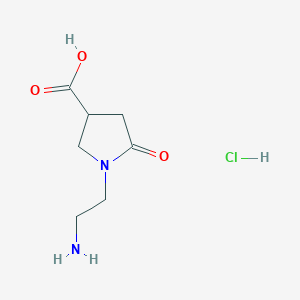
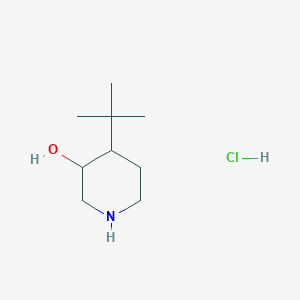


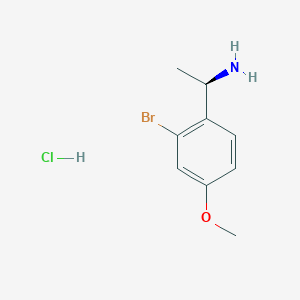
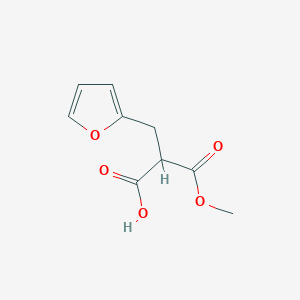




![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)
![4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride](/img/structure/B1377211.png)
![4-Bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1377216.png)
![7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1377218.png)
